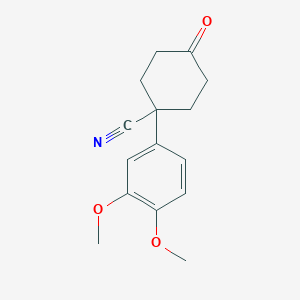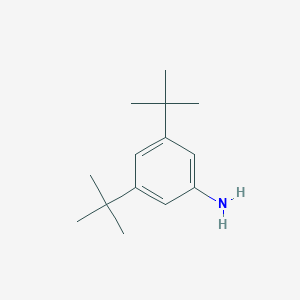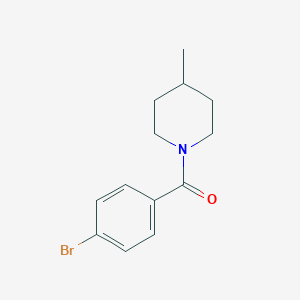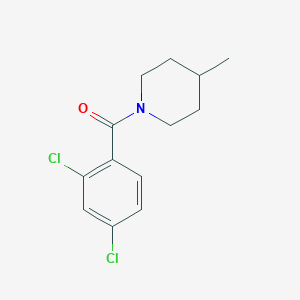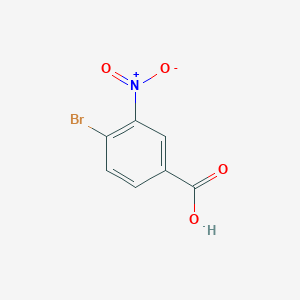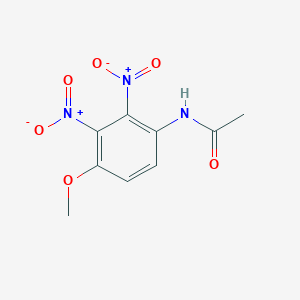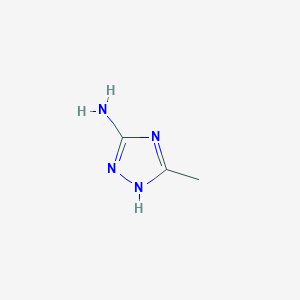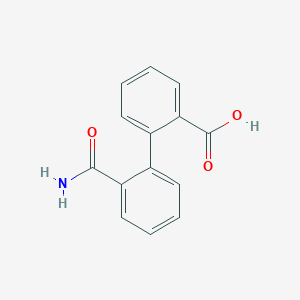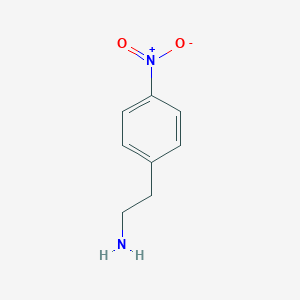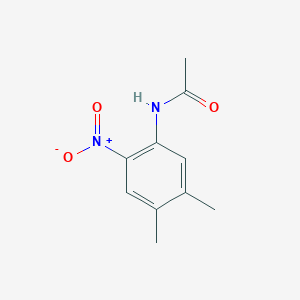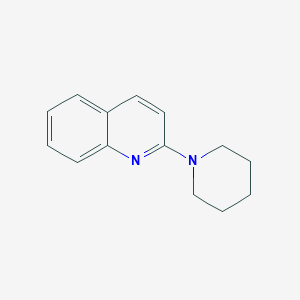
2-Piperidin-1-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-ylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring. The unique chemical structure of 2-Piperidin-1-ylquinoline makes it a versatile compound that can be used in various research applications.
Mécanisme D'action
The mechanism of action of 2-Piperidin-1-ylquinoline is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, some studies have shown that this compound can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in various cellular processes such as inflammation and immune response.
Effets Biochimiques Et Physiologiques
2-Piperidin-1-ylquinoline has been shown to have various biochemical and physiological effects in the body. For example, some studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (cell death) or by inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Piperidin-1-ylquinoline in laboratory experiments is its versatility. This compound can be used in various research applications due to its unique chemical structure and pharmacological activity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-Piperidin-1-ylquinoline. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further research could be conducted to investigate the potential pharmacological activity of this compound against other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to investigate the potential use of this compound as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of 2-Piperidin-1-ylquinoline involves the reaction of 2-chloroquinoline with piperidine in an organic solvent such as ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-Piperidin-1-ylquinoline has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent pharmacological activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Propriétés
Numéro CAS |
46708-03-6 |
|---|---|
Nom du produit |
2-Piperidin-1-ylquinoline |
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-9-8-12-6-2-3-7-13(12)15-14/h2-3,6-9H,1,4-5,10-11H2 |
Clé InChI |
JWKIBLYWKJBSQP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Autres numéros CAS |
46708-03-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



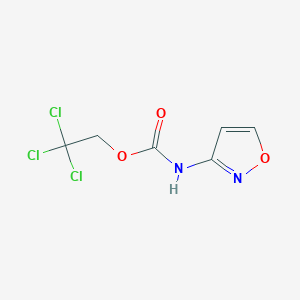
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)

